molecular formula C6H10Cl2N2O2S B2620851 2-Amino-3-(1,3-thiazol-5-yl)propanoic acid dihydrochloride CAS No. 2089255-33-2

2-Amino-3-(1,3-thiazol-5-yl)propanoic acid dihydrochloride

Cat. No.: B2620851
CAS No.: 2089255-33-2
M. Wt: 245.12
InChI Key: TZXTVPSMFMEAFX-UHFFFAOYSA-N
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Description

2-Amino-3-(1,3-thiazol-5-yl)propanoic acid dihydrochloride is a compound that belongs to the class of amino acids containing a thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(1,3-thiazol-5-yl)propanoic acid dihydrochloride typically involves the reaction of thiazole derivatives with amino acids under specific conditions. One common method includes the use of thiazole-5-carboxylic acid, which is reacted with ammonia to form the corresponding thiazole-5-amine. This intermediate is then coupled with a suitable α-bromo acid to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as recrystallization and purification to obtain the final product in its dihydrochloride form .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(1,3-thiazol-5-yl)propanoic acid dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include thiazole sulfoxides, thiazolidines, and various substituted thiazole derivatives, each with distinct chemical and biological properties .

Mechanism of Action

The mechanism of action of 2-Amino-3-(1,3-thiazol-5-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity. Additionally, the amino acid moiety can interact with receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

2-Amino-3-(1,3-thiazol-5-yl)propanoic acid dihydrochloride is unique due to its specific thiazole ring position, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-amino-3-(1,3-thiazol-5-yl)propanoic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S.2ClH/c7-5(6(9)10)1-4-2-8-3-11-4;;/h2-3,5H,1,7H2,(H,9,10);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZXTVPSMFMEAFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=N1)CC(C(=O)O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2089255-33-2
Record name 2-amino-3-(1,3-thiazol-5-yl)propanoic acid dihydrochloride
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